2,3-Thiophenedicarboxaldehyde
Description
2,3-Thiophenedicarboxaldehyde (CAS: 932-41-2) is a heterocyclic aldehyde with the molecular formula C₆H₄O₂S and a molecular weight of 140.16 g/mol. It is a yellow needle-shaped crystal with a melting point of 76–78°C and a boiling point of 134°C at 22 mmHg . The compound features two aldehyde groups at the 2- and 3-positions of a thiophene ring, conferring reactivity for applications in materials science (e.g., superconductors, optoelectronics) and pharmaceuticals . Its synthesis involves bromination of 2,3-dimethylthiophene followed by a Sommelet reaction, offering a cost-effective route compared to earlier methods .
Properties
IUPAC Name |
thiophene-2,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEJZRIZDQWMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341538 | |
| Record name | 2,3-Thiophenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932-41-2 | |
| Record name | 2,3-Thiophenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | thiophene-2,3-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Thiophenedicarboxaldehyde can be synthesized through several methods. One common method involves the bromination of thiophene-2,3-dicarboxylic acid followed by a reduction process. The reaction typically uses N-bromosuccinimide as the brominating agent and benzoyl peroxide as a catalyst . Another method involves the aldol reaction of thiophene-2,3-dicarboxaldehyde with specific ketones under oxygen-free conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Thiophenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiophene-2,3-dicarboxylic acid.
Reduction: 2,3-Thiophenedimethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Organic Synthesis
2,3-Thiophenedicarboxaldehyde serves as a critical intermediate in the synthesis of various organic compounds due to its reactive aldehyde functionalities. It is particularly noted for its role in the synthesis of indolizines through tandem reactions involving aza-Wittig and imine condensation processes.
Case Study: Indolizine Synthesis
A study demonstrated the synthesis of indolizines via a sequence of reactions involving this compound. The overall yield for these reactions ranged from 76% to 95% , indicating the efficiency of this compound as a synthetic precursor .
| Reaction Type | Yield (%) |
|---|---|
| Aza-Wittig | 90 |
| Imine Condensation | 86 |
| Electrophilic Cyclization | 76 |
Pharmaceutical Applications
The compound has shown potential in medicinal chemistry, particularly in developing anti-inflammatory and anticancer agents. Thiophene derivatives are often explored for their biological activities.
Case Study: Anticancer Activity
Research indicates that polymers cross-linked with this compound can form drug delivery systems that enhance the efficacy of anticancer drugs such as doxorubicin and paclitaxel. These systems have demonstrated improved tumor inhibition compared to free drugs in vivo .
Material Science
This compound is utilized in creating advanced materials, including superconductors and photonic devices. Its unique structural properties allow it to participate in forming complex macromolecules.
Applications in Nanotechnology
The compound's ability to form imine bonds has been exploited in developing nanoparticles for drug delivery systems. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy while minimizing side effects .
Environmental Applications
Due to its chemical properties, this compound can be used in environmental applications such as pollutant degradation and remediation processes. Its reactivity allows it to interact with various environmental contaminants.
Mechanism of Action
The mechanism of action of 2,3-thiophenedicarboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The formyl groups are highly reactive and can participate in various condensation and addition reactions. The thiophene ring provides aromatic stability and can undergo substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the thiophene ring more susceptible to electrophilic attack.
Comparison with Similar Compounds
2,5-Thiophenedicarboxaldehyde
Molecular Structure : C₆H₄O₂S (isomer of 2,3-thiophenedicarboxaldehyde).
Key Properties :
- Used in synthesizing symmetrical azomethines for liquid crystals (LCs). Derivatives with 16 methylene/methoxy outer spacers exhibit mesophases (smectic/nematic) at high temperatures (melting points up to 282°C for derivatives) .
- Cross-links polymers (e.g., PEI) to form nanocomplexes for gene delivery, showing higher biocompatibility than high-molecular-weight PEI .
- Forms macrocyclic peptide complexes (e.g., MLC(HexHy + ThDA)) in buffered systems .
Applications : Optoelectronics, drug delivery, and LC displays .
Benzene-1,4-dicarboxaldehyde
Molecular Structure : C₈H₆O₂ (aromatic dialdehyde with aldehyde groups at para positions).
Key Properties :
- Forms calamitic azomethines with melting points up to 282°C . Symmetrical derivatives exhibit smectic/nematic phases, while unsymmetrical ones show polymorphism .
- Lower electron richness compared to thiophene analogs, reducing conductivity in optoelectronic applications.
Applications : Organic light-emitting devices (OLEDs), LC mixtures .
Terephthalaldehyde (1,4-Benzenedicarboxaldehyde)
Molecular Structure : C₈H₆O₂ (structurally similar to benzene-1,4-dicarboxaldehyde).
Key Properties :
- Forms macrocycles (e.g., MLC(HexHy + TDA)) but lacks the thiophene ring’s aromaticity, leading to weaker π-π interactions in materials .
- Higher symmetry than this compound, favoring ordered LC phases.
Comparative Analysis
Structural and Electronic Differences
Biological Activity
2,3-Thiophenedicarboxaldehyde (CHOS) is an organic compound characterized by two aldehyde groups attached to a thiophene ring. Its unique structure not only contributes to its chemical reactivity but also underpins its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its synthesis, interactions with metal ions, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features two aldehyde functionalities at the 2 and 3 positions of the thiophene ring, which enhances its reactivity in various organic reactions. This structural arrangement allows it to participate in the formation of diverse heterocyclic compounds through condensation reactions, making it a valuable intermediate in organic synthesis.
Synthesis
Various synthetic routes have been developed for producing this compound. A notable method involves the reaction of thiophene derivatives with specific reagents under controlled conditions to yield this compound efficiently. The synthesis often utilizes catalysts and specific solvents to optimize yield and purity .
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antifungal Activity : Studies have demonstrated that derivatives of this compound possess antifungal properties. For instance, complexes formed with nickel(II) and other metal ions have shown enhanced antifungal activity against various pathogens .
- Coordination Chemistry : The ability of this compound to form complexes with metal ions has been extensively studied. These metal complexes often exhibit unique structural characteristics and varying biological activities, enhancing their potential use in medicinal applications .
- Pharmaceutical Applications : The compound serves as a precursor for synthesizing various pharmacologically active agents. Its derivatives are being explored for their potential therapeutic effects in treating diseases due to their ability to interact with biological targets effectively .
Antifungal Activity Study
A study focused on the antifungal properties of this compound derivatives revealed that certain metal complexes exhibited potent activity against fungal strains such as Candida albicans and Aspergillus niger. The study highlighted the importance of the metal ion's nature in modulating the biological activity of the complex .
Coordination Complexes
Research into coordination complexes formed with this compound has shown that these compounds can enhance therapeutic efficacy. For example, nickel(II) complexes demonstrated significant antifungal activity compared to their free ligand counterparts. This suggests that metal coordination can improve the bioavailability and effectiveness of thiophene-based compounds .
Data Table: Summary of Biological Activities
Q & A
Q. What are the primary synthetic routes for preparing indolizines and isoindolones using 2,3-thiophenedicarboxaldehyde?
Methodological Answer: this compound reacts with iminophosphoranes (e.g., thiophenyliminophosphorane acrylates) via a tandem aza-Wittig/imine condensation/electrophilic aromatic substitution sequence to form indolizines (70–82% yields) and isoindolones . Key steps include:
- Reaction setup : Use anhydrous conditions with toluene or THF as solvents at reflux temperatures.
- Characterization : Monitor reaction progress via TLC and confirm products using -NMR and mass spectrometry.
- Optimization : Higher yields are achieved with thiophene-based iminophosphoranes compared to furan/pyrrole analogs due to aromatic stabilization effects .
Q. How is this compound characterized for purity and structural integrity?
Methodological Answer:
- Chromatography : Use HPLC or GC-MS with polar stationary phases (e.g., DB-5 columns) to assess purity (>98% by GC) .
- Spectroscopy : Confirm structure via -NMR (aldehyde proton signals at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1700 cm) .
- Thermal Analysis : Determine melting point (76–78°C) and stability under inert atmospheres to avoid oxidation .
Q. What role does this compound play in spectrophotometric detection of heavy metals?
Methodological Answer: Thiosemicarbazones derived from 2,5-thiophenedicarboxaldehyde (structurally analogous) form colored complexes with metals like Pb, As, and Cr. Methodological steps include:
- Derivatization : React with thiosemicarbazide in ethanol under reflux.
- Detection : Measure absorbance at λ = 450–550 nm using UV-Vis spectroscopy, with detection limits reported at 0.1–0.5 ppm .
Q. How should this compound be stored and handled to ensure stability?
Methodological Answer:
Q. Can this compound be used in environmental remediation materials?
Methodological Answer: Yes, it serves as a monomer in synthesizing thiophene-based covalent organic frameworks (COFs) for Hg adsorption.
- COF Synthesis : Condense with tetrakis(4-aminophenyl)ethene via Schiff-base reactions under solvothermal conditions (120°C, 72 hrs) .
- Performance : COF-S1 (derived from 2,5-thiophenedicarboxaldehyde) shows Hg adsorption capacity >200 mg/g .
Advanced Research Questions
Q. What mechanistic insights explain the formation of indolizines from this compound?
Methodological Answer: The reaction proceeds via:
- Electrocyclic Closure : Thiophene’s aromaticity stabilizes the transition state during [1,5]-sigmatropic shifts.
- SE (Electrophilic Substitution) : Confirmed by DFT calculations showing lower activation energy (ΔG = 25–30 kcal/mol) for thiophene vs. furan analogs .
- Experimental Validation : Isotopic labeling (e.g., -aldehyde) tracks carbon migration in tandem reactions .
Q. Why do reactions with furan/pyrrole iminophosphoranes yield lower indolizine quantities than thiophene analogs?
Methodological Answer:
Q. How can computational modeling optimize this compound’s electronic properties for material science?
Methodological Answer:
- DFT Studies : Calculate HOMO/LUMO gaps (~3.5 eV for thiophene COFs) to predict charge transport efficiency .
- Docking Simulations : Model interactions with Hg to design COFs with tailored binding sites (e.g., sulfur-rich frameworks) .
Q. What strategies improve detection limits of this compound-derived sensors?
Methodological Answer:
- Micellar Media : Incorporate SDS surfactants to enhance metal-chelate solubility, lowering detection limits to 0.01 ppm .
- Derivative Optimization : Modify thiosemicarbazone substituents (e.g., electron-withdrawing groups) to increase molar absorptivity .
Q. How do Schiff bases from this compound inhibit metal corrosion?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
